molecular formula C11H7ClO2 B1626517 1-Hydroxynaphthalene-2-carbonyl chloride CAS No. 38077-69-9

1-Hydroxynaphthalene-2-carbonyl chloride

Cat. No.: B1626517
CAS No.: 38077-69-9
M. Wt: 206.62 g/mol
InChI Key: BGDWGIMWXKYYOG-UHFFFAOYSA-N
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Description

1-Hydroxynaphthalene-2-carbonyl chloride is an organic compound with the molecular formula C11H7ClO2 and a molecular weight of 206.63 g/mol . It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the first position and a carbonyl chloride group at the second position on the naphthalene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactive functional groups.

Preparation Methods

1-Hydroxynaphthalene-2-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-hydroxynaphthalene with thionyl chloride (SOCl2) under controlled conditions . The reaction typically proceeds as follows:

1-Hydroxynaphthalene+SOCl21-Hydroxynaphthalene-2-carbonyl chloride+HCl+SO2\text{1-Hydroxynaphthalene} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 1-Hydroxynaphthalene+SOCl2​→1-Hydroxynaphthalene-2-carbonyl chloride+HCl+SO2​

The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the product. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Hydroxynaphthalene-2-carbonyl chloride undergoes various chemical reactions due to its reactive carbonyl chloride group. Some of the common types of reactions include:

Major products formed from these reactions include amides, esters, thioesters, and heterocyclic compounds, which are valuable intermediates in organic synthesis and pharmaceutical development.

Comparison with Similar Compounds

1-Hydroxynaphthalene-2-carbonyl chloride can be compared with other similar compounds such as 1-hydroxynaphthalene-2-carboxylic acid and 1-hydroxynaphthalene-2-carboxanilides . While all these compounds share the naphthalene core structure, their functional groups confer different reactivities and applications:

The uniqueness of this compound lies in its high reactivity, making it a versatile intermediate for the synthesis of a wide range of organic compounds.

Properties

IUPAC Name

1-hydroxynaphthalene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-11(14)9-6-5-7-3-1-2-4-8(7)10(9)13/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDWGIMWXKYYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515505
Record name 1-Hydroxynaphthalene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38077-69-9
Record name 1-Hydroxynaphthalene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dry 1-hydroxy-2-naphthoic acid (50 gms., 0.266 mole) was suspended in 350 ml. dry benzene in a flame-dried 1 liter 1-neck round bottom flask under an air condenser and drying tube. Thionyl chloride (31.7 gms., 0.266 mole) was added in one portion followed by 1.5 ml. dry N,N-dimethylformamide. The reaction mixture was stirred magnetically 2-3 days at room temperature. Insoluble material (6.5 gms.) was removed by filtration, and the yellow-tan filtrate was evaporated to dryness to give pale yellow 1-hydroxy-2-naphthoyl chloride, m. p. 87°-88° C. Chilled anhydrous methanol (100 ml.) was added quickly to the solid chloride in an exothermic reaction. The partial solution was heated about 5 minutes on the steam bath under a drying tube then allowed to cool. The suspension was chilled and the solid was collected to give 43 gms. (92% by weight) of 1-hydroxy-2-methyl naphthoate.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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